(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime
CAS No.:
Cat. No.: VC17196334
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | (NE)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+ |
| Standard InChI Key | RVQBDRBJSRUURF-KPKJPENVSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=NC2=CC=CC=C2N1C |
| Canonical SMILES | CC(=NO)C1=NC2=CC=CC=C2N1C |
Introduction
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is an organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their diverse chemical reactivity and biological significance. The addition of an oxime functional group enhances its potential for various applications, including medicinal chemistry, material science, and catalysis.
Molecular Formula
The molecular formula of this compound is C10H11N3O, indicating it contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
Synthesis
The synthesis of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime typically involves two key steps:
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Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Oximation of ethanone: The introduction of the oxime group is performed by reacting the ethanone derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
General Reaction Scheme
Medicinal Chemistry
Benzimidazole derivatives are widely studied for their pharmacological activities, including:
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Antimicrobial: Effective against bacteria and fungi due to their ability to interfere with microbial enzymes.
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Antioxidant: Potential radical scavenging properties due to electron-donating substituents.
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Anticancer: Oxime derivatives have shown promising activity in inhibiting tumor growth.
Material Science
The compound's structural rigidity and electronic properties make it a candidate for:
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Organic light-emitting diodes (OLEDs)
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Photovoltaic materials
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Catalysts in organic transformations
Analytical Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and configuration (E-isomer). |
| Infrared Spectroscopy (IR) | Identifies functional groups like C=N and O-H stretches. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| X-ray Crystallography | Provides detailed structural geometry and bond angles. |
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